![molecular formula C14H24N4O3 B1379622 Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate CAS No. 1803580-77-9](/img/structure/B1379622.png)

Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

Overview

Description

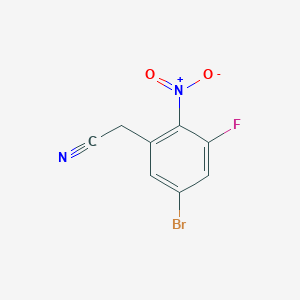

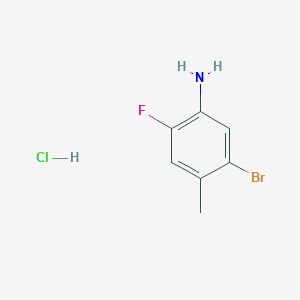

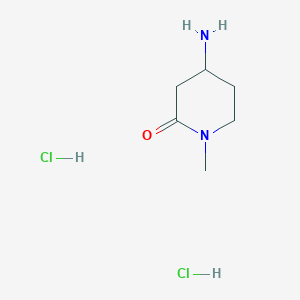

Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate is a chemical compound with the empirical formula C19H29N3O4 and a molecular weight of 363.45 g/mol . It is a solid substance with the following SMILES notation: O=C(OC©©C)N(CC1)CCC1C(/C(C2=CC©=NO2)=C/N©C)=O . The compound’s IUPAC name is tert-butyl (E)-4-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate .

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl ester group and a substituted oxadiazole moiety. The dimethylamino group is attached to the oxadiazole ring, contributing to its unique properties .

Scientific Research Applications

Synthesis of Biologically Active Compounds

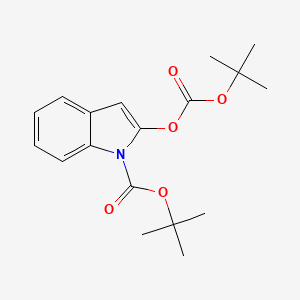

This compound serves as a precursor for synthesizing various biologically active natural products, such as Indiacen A and Indiacen B . These natural products have potential applications in pharmaceuticals, particularly in the development of new medications with anticancer, anti-inflammatory, and analgesic properties.

Development of Anticancer Agents

Due to its role in the synthesis of indole derivatives, this chemical is instrumental in creating compounds with anticancer activities . Research into indole derivatives has shown promise in the treatment and management of cancer, making this compound valuable in oncological research.

Anti-Inflammatory Applications

The compound’s derivatives have been found to possess anti-inflammatory properties . This makes it a significant molecule in the development of new anti-inflammatory drugs that could be used to treat a variety of inflammatory diseases.

Neuroprotective Therapies

Given its structural similarity to compounds that exhibit neuroprotective effects, there is potential for this compound to be used in the development of treatments for neurodegenerative diseases .

Synthesis of Piperidine Carbamates

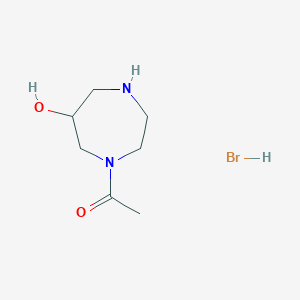

It is used as a reagent in the preparation of azetidine and piperidine carbamates . These carbamates are important in the synthesis of various pharmaceuticals and can have applications ranging from agriculture to medicinal chemistry.

Research in Organic Chemistry

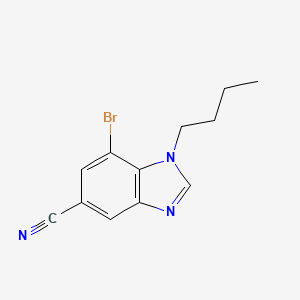

The compound is of interest in organic chemistry research due to its potential to form various derivatives that can be used as intermediates in the synthesis of more complex molecules .

Material Science

While not directly related to tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate, similar compounds have been used in material science, particularly in the development of organic semiconductors and conductive polymers .

Chemical Education

As a compound that can be synthesized using simple reagents from commercially available materials, it serves as an excellent example in chemical education for demonstrating synthetic pathways and reactions .

properties

IUPAC Name |

tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O3/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-15-12(16-21-11)17(4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZXDBWKZOWZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NO2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)

![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)

![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)